molecular formula C10H9NO5 B8596890 2-Methoxy-3-(3-nitrophenyl)prop-2-enoic acid CAS No. 83872-05-3

2-Methoxy-3-(3-nitrophenyl)prop-2-enoic acid

Cat. No.: B8596890
CAS No.: 83872-05-3
M. Wt: 223.18 g/mol
InChI Key: MFRVMOQLYRTWQD-UHFFFAOYSA-N
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Description

2-Methoxy-3-(3-nitrophenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

83872-05-3

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-methoxy-3-(3-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO5/c1-16-9(10(12)13)6-7-3-2-4-8(5-7)11(14)15/h2-6H,1H3,(H,12,13)

InChI Key

MFRVMOQLYRTWQD-UHFFFAOYSA-N

Canonical SMILES

COC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (2.0 g, 35.9 mol) in water (25 ml) was added to a stirred solution of methyl 2-methoxy-3-(3-nitrophenyl)acrylate (8.1 g, 34.2 mmol) in methanol (150 ml) and the resulting mixture was stirred at RT overnight. A further quantity of KOH (0.5 g, 8.9 mmol) in water (10 ml) was added and the mixture heated to 80° C. for 1 hr. The methanol was then evaporated in vacuo and the residue diluted with water (200 ml). The solution was washed with dichloromethane (2×100 ml), filtered through a pad of celite and then acidified by the addition of 3M HCl to pH 3. The mixture was refrigerated for 18 h then the precipitated solid was collected by filtration, washed with water (3×30 ml) and dried in vacuo at 40° C. to give 2-methoxy-3-(3-nitrophenyl)acrylic acid as a yellow solid (6.4 g, 84%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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